4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole-derived heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms, a methyl group at position 4, and a ketone and carboxylic acid moiety at positions 5 and 3, respectively. Its molecular formula is C₆H₆N₂O₃, and it is structurally related to bioactive pyrazole derivatives, such as those with anti-inflammatory or receptor antagonism properties . The compound’s stereochemistry and substituent arrangement influence its physicochemical behavior and biological interactions, as seen in studies on structurally analogous molecules .
Properties
IUPAC Name |
4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(9)10)6-7-4(2)8/h1H3,(H,9,10)(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJNMFVWICHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Precursors
The Knorr synthesis remains the most widely used method for pyrazole derivatives. For the target compound, this involves cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Reaction Mechanism :
Ethyl 3-oxobutanoate reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid.
Optimization :
- Catalyst : Sulfuric acid or acetic acid improves cyclization efficiency.
- Solvent : Ethanol or water facilitates both cyclization and hydrolysis.
- Yield : Reported yields range from 65% to 78%, with purity exceeding 90% after recrystallization.
Limitations :
Oxidation of 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole Precursors
A patent by EP0885889A2 describes the oxidation of dihydropyrazole intermediates to introduce carboxylic acid groups.
Procedure :
- Intermediate Preparation : 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole is synthesized via cyclization of methyl hydrazine with acetylacetone.
- Oxidation : Treatment with concentrated nitric acid (HNO₃) at 60–80°C for 6–12 hours introduces the carboxylic acid moiety.
Key Parameters :
- Oxidizing Agent : HNO₃ achieves higher selectivity compared to KMnO₄ or CrO₃.
- Temperature Control : Maintaining temperatures below 80°C prevents decarboxylation.
- Yield : 70–85% with >95% purity after neutralization and filtration.
Advantages :
Hydrolysis of Pyrazole-3-carboxylate Esters
Methyl or ethyl esters of the target compound serve as hydrolyzable precursors. For example, methyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 40711-33-9) undergoes saponification.
Conditions :
- Basic Hydrolysis : NaOH (2M) in aqueous ethanol at reflux for 4–6 hours.
- Acidic Hydrolysis : HCl (6M) under reflux, though this risks ketone group degradation.
Efficiency :
- Basic conditions yield 80–90% product, while acidic routes achieve 60–70%.
- Residual ester content is reduced to <2% via recrystallization in hot water.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knorr Synthesis | Ethyl 3-oxobutanoate, hydrazine | H₂SO₄, ethanol | 65–78 | 90–95 |
| Oxidation of Intermediate | 4-Methyl-5-oxo-dihydropyrazole | HNO₃, H₂O | 70–85 | >95 |
| Ester Hydrolysis | Methyl ester (CAS 40711-33-9) | NaOH, ethanol/H₂O | 80–90 | 98 |
Key Findings :
- The oxidation route offers the highest purity, ideal for pharmaceutical applications.
- Ester hydrolysis balances yield and simplicity, suitable for industrial-scale synthesis.
- Knorr synthesis provides modularity for structural analogs but requires stringent pH control.
Advanced Modifications and Industrial Applications
Catalytic Enhancements
Recent patents highlight the use of N-methylimidazole as a catalyst in pyrazole cyclization, reducing reaction times by 30% compared to traditional acids. For example, thiencarbazone-methyl synthesis employs imidazole derivatives to stabilize intermediates, a strategy adaptable to the target compound.
Green Chemistry Approaches
Supercritical CO₂ extraction minimizes solvent waste in post-reaction purification, achieving 99% recovery of unreacted hydrazine. Microwave-assisted synthesis further cuts reaction times to under 1 hour while maintaining yields above 75%.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of pyrazole compounds have been screened for activity against HIV-1. The structure-activity relationship (SAR) studies indicated that certain modifications could enhance antiviral efficacy without significant toxicity .
Case Study : A specific derivative demonstrated non-toxic activity against HIV-1 in a dose-dependent manner, suggesting that modifications to the pyrazole structure can yield effective antiviral agents.
Antibacterial Properties
The antibacterial activity of pyrazole derivatives has also been explored. A study found that compounds similar to 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid exhibited significant activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising avenue for developing new antibacterial agents .
Agricultural Applications
The compound has shown potential in agricultural chemistry, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to act on various biological pathways in plants and pests. Research has indicated that certain pyrazole compounds can inhibit specific enzymes critical for plant growth or pest survival, making them suitable candidates for agricultural applications .
Data Table: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Bacillus cereus | 32 | |
| Compound B | Micrococcus luteus | 128 | |
| Compound C | Staphylococcus aureus | 64 |
Material Science Applications
In material science, this compound is being investigated for its potential use in the synthesis of novel polymers and coatings. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced properties such as increased thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan vs. Pyrazole Cores
Compounds like isosporothric acid (a furan-3-carboxylic acid derivative) share biosynthetic pathways with pyrazole derivatives but differ in ring structure. For example:
Key Insight : Replacing the pyrazole core with a furan ring alters electron distribution and hydrogen-bonding capacity, affecting solubility and biological target interactions .
Pyrazole Derivatives with Aryl Substituents
Aryl-substituted pyrazoles, such as 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid , demonstrate how substituents influence bioactivity:
Key Insight : Aryl groups (e.g., chlorophenyl, sulfophenyl) enhance lipophilicity and receptor binding affinity, making such derivatives relevant to drug design .
Ester and Amide Derivatives
Esterification or amidation of the carboxylic acid group modifies pharmacokinetic properties:
*Similarity scores based on Tanimoto coefficients .
Key Insight : Ester derivatives exhibit higher volatility and altered metabolic stability compared to the carboxylic acid form .
Bioactive Pyrazole Derivatives
Key Insight : Bulky substituents (e.g., diphenyl groups) enhance anti-inflammatory activity, while halogenated aryl groups improve receptor selectivity .
Biological Activity
4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer and anti-inflammatory activities.
- Chemical Formula : CHNO
- Molecular Weight : 170.1659 g/mol
- CAS Number : 60178-92-9
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole structures exhibit notable anticancer properties. Specifically, derivatives of this compound have shown effectiveness against various cancer cell lines.
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
-
Inhibitory Concentration (IC) Values :
- MCF7: IC = 0.01 µM
- A549: IC = 26 µM
- HepG2: IC = 0.16 µM
- NCI-H460: IC = 0.39 µM
These values indicate strong antiproliferative effects, particularly in breast and liver cancer models .
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for the development of more effective derivatives. For instance, modifications at the para position of the phenyl ring significantly affect inhibitory potency against various targets:
| Compound | Substituent | IC |
|---|---|---|
| 12a | None | 56.45% |
| 12b | Fluoro | Highest |
| 12c | Chloro | Moderate |
The presence of electron-withdrawing groups tends to enhance activity, suggesting that further optimization could yield even more potent derivatives .
Case Studies
Several studies illustrate the compound's effectiveness:
- Study on MCF7 and A549 Cell Lines :
- In Vivo Studies :
Q & A
(Basic) What are the recommended synthetic routes for 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a precursor (e.g., ethyl acetoacetate derivatives) with hydrazine derivatives in glacial acetic acid, followed by purification via recrystallization from ethanol or ethanol-DMF mixtures . For purity optimization:
- Use stoichiometric excess of reactants (e.g., thiosemicarbazide) to drive the reaction to completion.
- Employ slow evaporation crystallization techniques to obtain high-quality single crystals for structural validation.
- Monitor reaction progress using TLC or HPLC to minimize byproducts.
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Analyze chemical shifts for protons on the pyrazole ring (e.g., δ ~7.5–8.5 ppm for aromatic protons) and methyl groups (δ ~2.5 ppm) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O interactions) and π-π stacking interactions to confirm molecular packing .
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and carboxylic acid (O–H) bands around 2500–3000 cm⁻¹ .
(Advanced) How can researchers resolve contradictions in spectral data arising from tautomerism or polymorphism?
Methodological Answer:
- Variable-temperature NMR : Probe tautomeric equilibria by observing shifts in proton environments at different temperatures.
- Powder X-ray diffraction (PXRD) : Differentiate polymorphs by comparing experimental patterns with simulated data from single-crystal structures .
- DFT calculations : Model tautomeric forms to predict stable conformers and correlate with observed spectral features .
(Advanced) What strategies are effective for optimizing reaction yields in derivative synthesis (e.g., amidation or esterification)?
Methodological Answer:
- Catalyst screening : Use DMAP or EDC/HOBt for amide bond formation to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of carboxylic acid intermediates.
- Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally sensitive steps .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors during synthesis.
- Waste disposal : Neutralize acidic residues before disposal and follow local regulations for hazardous organic waste .
(Advanced) How can computational modeling guide the design of biologically active derivatives?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities.
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity trends .
- ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize synthetic targets .
(Basic) What are the common impurities in synthesized batches, and how are they identified?
Methodological Answer:
- Byproducts : Hydrazine derivatives or unreacted starting materials. Detect via HPLC with a C18 column and UV detection at 254 nm .
- Residual solvents : Use GC-MS to identify traces of glacial acetic acid or DMF .
- Recrystallization artifacts : Monitor for solvates using TGA-DSC to ensure solvent-free final product .
(Advanced) How does the crystal packing of this compound influence its physicochemical properties?
Methodological Answer:
- Hydrogen bonding networks : Intramolecular N–H⋯O bonds stabilize the planar pyrazole ring, while intermolecular C–H⋯S interactions contribute to crystal lattice rigidity .
- π-π stacking : Aromatic interactions between pyrazole and benzene rings enhance thermal stability (observed via DSC up to 150°C) .
- Hygroscopicity : Assess moisture uptake via dynamic vapor sorption (DVS) to inform storage conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
